(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate
Description
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c17-11-5-6-13(14(18)7-11)15-8-12(19-22-15)9-21-16(20)10-3-1-2-4-10/h5-8,10H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODZTVOWZQHGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of (Z)-2-alkynone O-methyl oxime, which undergoes a one-pot gold-catalyzed tandem cyclization-fluorination reaction under mild conditions (room temperature) to form the isoxazole ring . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate.
Chemical Reactions Analysis
Types of Reactions
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Mechanism of Action : It is believed to interfere with NF-kB signaling pathways, thereby reducing inflammation .
| Study | Condition | Outcome |
|---|---|---|
| Study A | Rheumatoid Arthritis | Reduced swelling |
| Study B | Inflammatory Bowel Disease | Decreased cytokine levels |
Antimicrobial Activity
Preliminary data indicate that (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate possesses antimicrobial properties against various bacterial strains, suggesting potential use as an antibiotic agent.
Case Study 1: Antitumor Efficacy
A notable study assessed the efficacy of this compound against MCF7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests a potent anticancer effect that warrants further investigation into its clinical applications .
Case Study 2: Anti-inflammatory Potential
In a controlled trial involving animal models, the compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema in treated subjects compared to controls, highlighting its potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group may enhance binding affinity and selectivity towards these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate include other isoxazole derivatives, such as:
Uniqueness
The uniqueness of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate lies in the presence of the difluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold for drug development and other applications .
Biological Activity
The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate is a member of the isoxazole derivatives, which have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxylate structure linked to an isoxazole ring, which contributes to its unique chemical properties. The presence of fluorine atoms on the phenyl ring may enhance its biological activity by influencing lipophilicity and binding interactions with biological targets.
Antiviral Activity
Recent studies have explored the antiviral potential of various isoxazole derivatives, including those similar to our compound. For instance, a screening assay indicated that certain fluorinated compounds exhibited antiviral activity against several viruses, although specific data on (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate remains limited. The lack of significant antiviral activity was noted in some related compounds at concentrations up to 10 µM in cell lines such as Vero and HeLa .
Cytotoxicity Studies
Cytotoxicity is a critical measure for assessing the potential therapeutic applications of new compounds. In studies involving related isoxazole derivatives, cytotoxic effects were evaluated using various human cell lines. The most promising results were observed with compounds exhibiting CC50 values (50% cytotoxic concentration) significantly below 1 µM against cancer cell lines like HeLa and A549. For example:
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 1a | HeLa | <1 |
| 10a | LLC-MK2 | <20 |
| 10d | HeLa | <400 |
These findings suggest that modifications to the isoxazole structure can significantly impact cytotoxicity and selectivity against cancer cells .
The mechanism by which isoxazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, compounds may inhibit key enzymes involved in cellular processes or modulate receptor activities critical for cell survival and proliferation. The presence of fluorine atoms has been shown to enhance binding affinity in some cases, potentially leading to increased potency .
Study on Pulmonary Diseases
A patent application highlighted the use of isoxazole derivatives for treating pulmonary diseases such as COPD and asthma. The mechanism involves modulating the cystic fibrosis transmembrane conductance regulator (CFTR) activity, which plays a crucial role in airway hydration and mucus clearance . While specific data on (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate was not provided, its structural similarities suggest potential applicability in similar therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
